molecular formula C22H19NO2 B5860678 N-(4-acetylphenyl)-2,2-diphenylacetamide

N-(4-acetylphenyl)-2,2-diphenylacetamide

Cat. No.: B5860678
M. Wt: 329.4 g/mol
InChI Key: KURWYDCTSVJLFJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2-diphenylacetamide is an organic compound with the molecular formula C22H19NO2 It is known for its unique chemical structure, which includes an acetyl group attached to a phenyl ring and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,2-diphenylacetamide typically involves the reaction of p-aminoacetophenone with diphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. The acetyl group and diphenylacetamide moiety play crucial roles in its binding affinity and specificity. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure with a sulfonamide group instead of the diphenylacetamide moiety.

    N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a phosphino group, used in catalysis.

Uniqueness

N-(4-acetylphenyl)-2,2-diphenylacetamide is unique due to its combination of an acetyl group and a diphenylacetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)23-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWYDCTSVJLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Dimethylamino)propyl-3-ethylcarbodiimide hydrochloride (EDC, 210 mg, 1.1 mmol, 1.2 equiv) was added to a solution of acid (190 mg, 0.91 mmol, 1.0 equiv), 4-aminoacetophenone (120 mg, 0.91 mmol, 1.0 equiv) and 1-hydroxybenzotriazole (HOBT, 190 mg, 1.4 mmol, 1.5 equiv) in dichloromethane at 23° C. The reaction mixture was stirred at 23° C. for 18 hours, diluted with ethyl acetate (50 mL), washed once with 1N sodium hydroxide (25 mL) and once with 1N hydrochloric acid (25 mL). The organics were dried over magnesium sulfate and concentrated. The residue was purified by flash column chromatography (25% THF/hexanes) to provide N-(4-Acetyl-phenyl)-2,2-diphenyl-acetamide (140 mg). MS: 330 (M+1)
[Compound]
Name
1-(3-Dimethylamino)propyl-3-ethylcarbodiimide hydrochloride
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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